N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide
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Overview
Description
N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide typically involves the reaction of 4-bromophenethylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions
Major Products Formed
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The amide moiety can form hydrogen bonds with biological molecules, influencing their function and stability. These interactions can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenethylamine: Similar structure but lacks the dimethylpropanamide moiety.
N-[2-(4-bromophenyl)ethyl]-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group instead of a dimethylpropanamide group.
Ethyl 2-(4-bromophenyl)acetate: Contains an ester group instead of an amide group
Uniqueness
N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
304664-18-4 |
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Molecular Formula |
C13H18BrNO |
Molecular Weight |
284.19 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H18BrNO/c1-13(2,3)12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
RFSVCAULYXKUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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